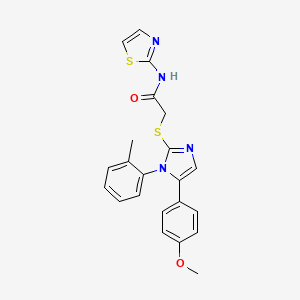![molecular formula C14H15N3O3S B2994441 Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate CAS No. 330676-30-7](/img/structure/B2994441.png)
Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate, also known as ethyl 2-(4-methylphenylcarbamoylamino)thiazole-4-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, serve as critical intermediates in synthetic chemistry for the development of various heterocyclic compounds. These derivatives are utilized in the synthesis of novel compounds with potential biological and pharmacological activities. For instance, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiazole-3-carboxylate was prepared using Gewald’s methodology, highlighting the synthetic versatility of thiazole derivatives in creating bis-heterocyclic monoazo dyes with potential applications in dyeing industries and material sciences (Karcı & Karcı, 2012).
Pharmacological Research
Thiazole derivatives have been extensively studied for their pharmacological properties. Research on compounds such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects, demonstrating the potential of thiazole derivatives in developing new anti-rheumatic medications (Sherif & Hosny, 2014).
Material Science
Thiazole derivatives also find applications in material science, particularly in the synthesis of luminogens with aggregation-induced emission (AIE) characteristics. Compounds like carbazole and triphenylamine-substituted ethenes, which share structural motifs with thiazole derivatives, exhibit high solid-state fluorescence quantum yields and mechanochromism. These properties are crucial for developing advanced materials for optoelectronic applications (Chan et al., 2014).
Antimicrobial Activity
Additionally, thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as potential antimicrobial agents. Studies on novel thiazolo[5,4-d]pyrimidines with molluscicidal properties and other thiazole-based compounds against various microbial strains underscore the relevance of these derivatives in discovering new antimicrobial agents (El-Bayouki & Basyouni, 1988; Balkan, Urgun, & Özalp, 2001).
Wirkmechanismus
Target of Action
Thiazole derivatives are known to target a variety of biological receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally characterized by good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels, often resulting in the inhibition of target enzymes or receptors, the induction of cell death, or the modulation of cellular signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHGDFKFKNGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)



![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)


![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)